molecular formula C21H22N2S2 B14546669 1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- CAS No. 61997-02-2

1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-

Cat. No.: B14546669
CAS No.: 61997-02-2
M. Wt: 366.5 g/mol
InChI Key: SOKPFSIKXVIQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo

Properties

CAS No.

61997-02-2

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-ethenyl-2-(2-ethylsulfanylethylsulfanyl)-4,5-diphenylimidazole

InChI

InChI=1S/C21H22N2S2/c1-3-23-20(18-13-9-6-10-14-18)19(17-11-7-5-8-12-17)22-21(23)25-16-15-24-4-2/h3,5-14H,1,4,15-16H2,2H3

InChI Key

SOKPFSIKXVIQBT-UHFFFAOYSA-N

Canonical SMILES

CCSCCSC1=NC(=C(N1C=C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.